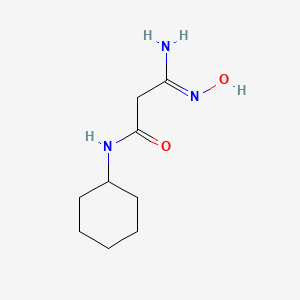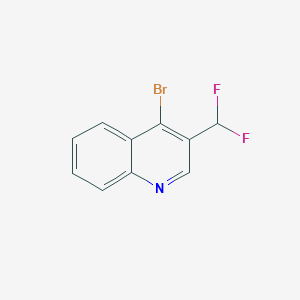
4-Bromo-3-(difluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(difluoromethyl)quinoline is a synthetic compound that has gained attention in scientific research for its potential applications in drug discovery and development. This compound belongs to the quinoline family and has a unique structure that makes it a promising candidate for various biological studies.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethyl)quinoline is not well understood. However, studies have suggested that it may act by inhibiting specific enzymes or receptors in the body, leading to the desired pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on the body. It has been found to induce cell death in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. Additionally, it has been shown to improve cognitive function and memory in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Bromo-3-(difluoromethyl)quinoline in lab experiments is its unique structure, which makes it a promising candidate for drug discovery and development. However, its limited availability and high cost can be a significant limitation for researchers.
Future Directions
There are several future directions for research on 4-Bromo-3-(difluoromethyl)quinoline. One area of focus is the development of more efficient and cost-effective synthesis methods. Additionally, researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to explore its potential as a drug candidate.
Synthesis Methods
The synthesis of 4-Bromo-3-(difluoromethyl)quinoline involves the reaction of 4-bromoquinoline with difluoromethyl ketone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)quinoline has been extensively studied for its potential applications in drug discovery and development. It has been found to possess various pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Researchers have also investigated its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJFGYLOYNXUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)
![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)-N-(3-ethynylphenyl)acetamide](/img/structure/B2689891.png)
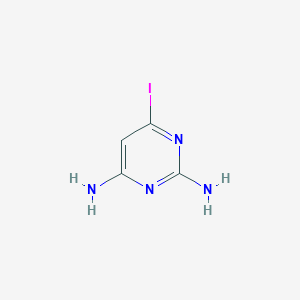
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2689898.png)

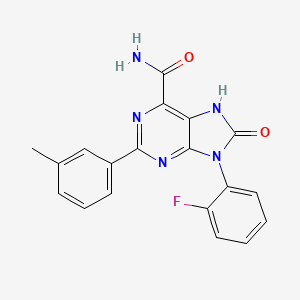
![N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2689904.png)

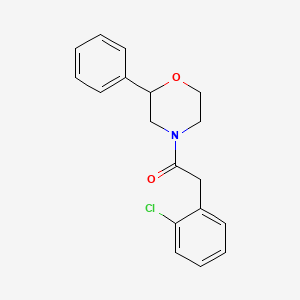
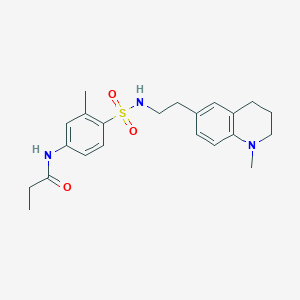
![1-(4-Nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea](/img/structure/B2689909.png)
